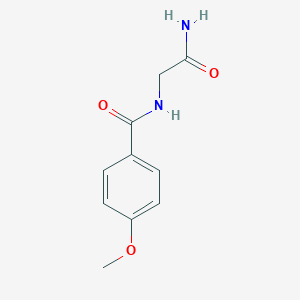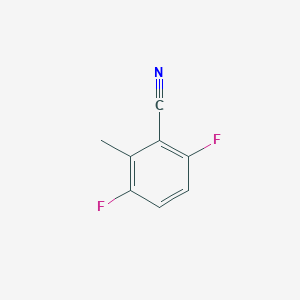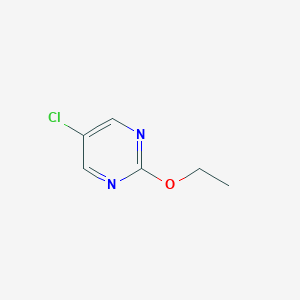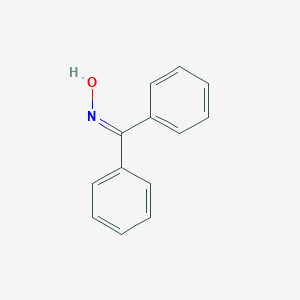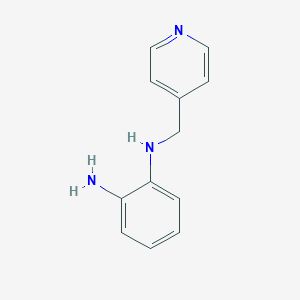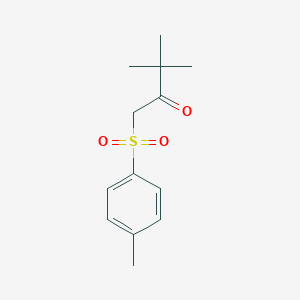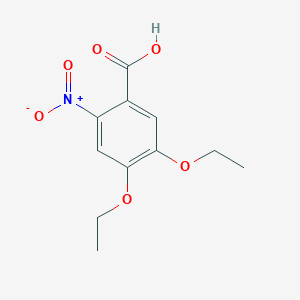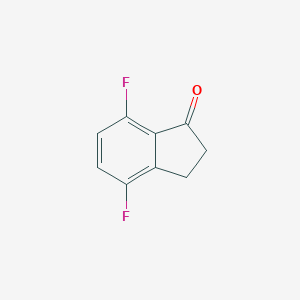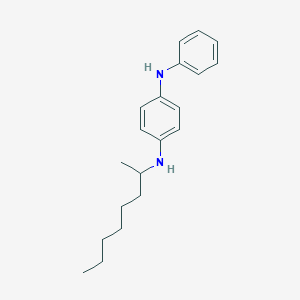![molecular formula C16H15NO3 B171068 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid CAS No. 19368-17-3](/img/structure/B171068.png)
2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid
説明
“2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid” is a chemical compound . The molecule contains a total of 36 bonds, including 21 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The compound can be synthesized using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesis process involves mixing phthalic anhydride and ortho-substituted aniline .Molecular Structure Analysis
The molecular formula of the compound is C16H15NO3 . It contains a total of 36 bonds, including 21 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), and 1 hydroxyl group .科学的研究の応用
Antituberculosis Activity
Organotin(IV) complexes, including derivatives of benzoic acid such as 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid, have been scrutinized for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. These studies reveal that the antituberculosis activity of these complexes is influenced by the nature of the ligand environment, organic groups attached to the tin, compound structure, and potential mechanism of action. Triorganotin(IV) complexes, in particular, have shown superior antituberculosis activity compared to diorganotin(IV) complexes, which may be attributed to the decreased toxicity associated with the organic ligand in these compounds (Iqbal, Ali, & Shahzadi, 2015).
Gut Function Regulation
Benzoic acid and its derivatives, by virtue of their antibacterial and antifungal preservative properties, are widely used in foods and feeds. Recent studies suggest that appropriate levels of benzoic acid might improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota in piglets and porcine intestinal epithelial cells. However, excess administration could potentially damage gut health (Mao, Yang, Chen, Yu, & He, 2019).
Pharmacokinetics and Toxicity
Physiologically-based pharmacokinetic (PBPK) models for benzoic acid across species (rats, guinea pigs, and humans) have been developed to understand the metabolic and dosimetric variations. These models help in assessing the internal exposures corresponding to different dosing schemes, providing insights into reducing the pharmacokinetic component of the interspecies uncertainty factor associated with dietary exposures to benzoates (Hoffman & Hanneman, 2017).
Antioxidant, Microbiological, and Cytotoxic Activity
The structure-related activity of natural carboxylic acids, including benzoic acid derivatives, has been reviewed for their antioxidant, antimicrobial, and cytotoxic activities. The arrangement in a logic sequence based on the increasing number of hydroxyl groups and conjugated bonds has revealed correlations between structure and bioactivity. Rosmarinic acid exhibited the highest antioxidant activity, with a sequence of decreasing activity as follows: RA > CFA ~ ChA > p-CA > CinA > BA (Godlewska-Żyłkiewicz et al., 2020).
Alternative Drug Development
A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA) due to its promising COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. This highlights the ongoing efforts in developing new drugs with enhanced benefits and reduced adverse effects (Tjahjono et al., 2022).
特性
IUPAC Name |
2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYUZDZUEQZHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304129 | |
| Record name | 2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid | |
CAS RN |
19368-17-3 | |
| Record name | NSC164307 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',5'-DIMETHYLPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



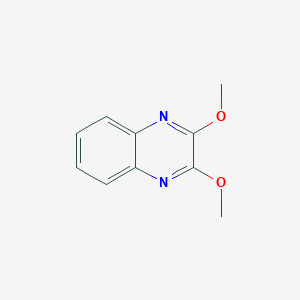
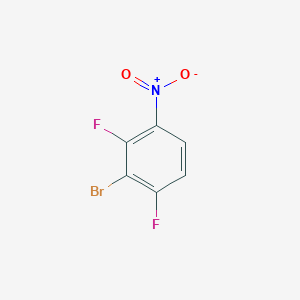
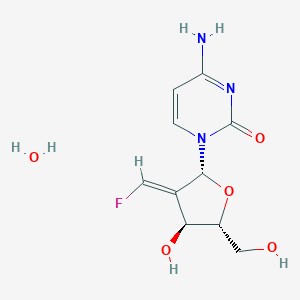
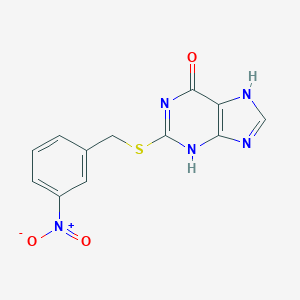
![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)
